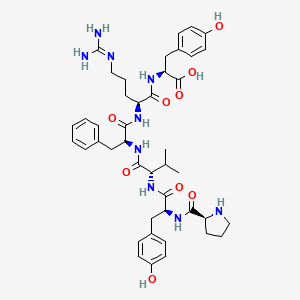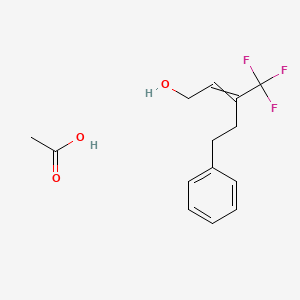phosphanium bromide CAS No. 827344-57-0](/img/structure/B12528337.png)
[(3-Chlorothiophen-2-yl)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorothiophen-2-yl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C22H19BrClPS It is a bromide salt of a phosphonium cation, characterized by the presence of a 3-chlorothiophen-2-yl group attached to a triphenylphosphanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorothiophen-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 3-chlorothiophen-2-ylmethyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (3-Chlorothiophen-2-yl)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorothiophen-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions produce phosphine oxides.
Aplicaciones Científicas De Investigación
(3-Chlorothiophen-2-yl)methylphosphanium bromide has several scientific research applications:
Organic Synthesis: It is used as a reagent in Wittig reactions to form alkenes.
Biological Studies: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chlorothiophen-2-yl)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphanium moiety can stabilize positive charges, making the compound a versatile intermediate in organic synthesis. The 3-chlorothiophen-2-yl group can participate in aromatic substitution reactions, further expanding its reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a methyl group instead of the 3-chlorothiophen-2-yl group.
Ethyltriphenylphosphonium Bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of the 3-chlorothiophen-2-yl group.
Uniqueness
(3-Chlorothiophen-2-yl)methylphosphanium bromide is unique due to the presence of the 3-chlorothiophen-2-yl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.
Propiedades
Número CAS |
827344-57-0 |
|---|---|
Fórmula molecular |
C23H19BrClPS |
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
(3-chlorothiophen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H19ClPS.BrH/c24-22-16-17-26-23(22)18-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-17H,18H2;1H/q+1;/p-1 |
Clave InChI |
YOCZNYCYRKTEIC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=C(C=CS2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


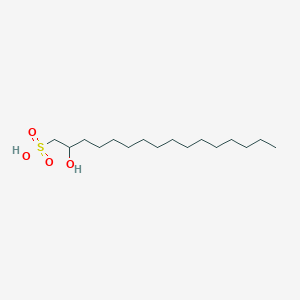

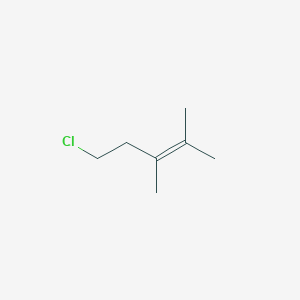
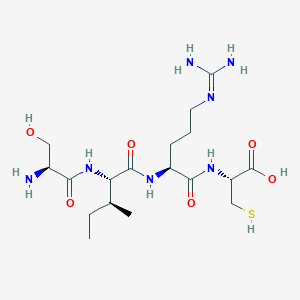


![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)

